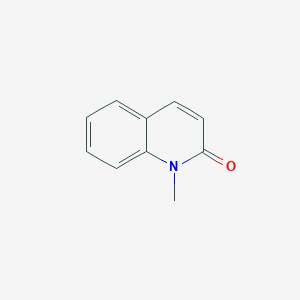

1-Methyl-2-quinolone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methylquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-11-9-5-3-2-4-8(9)6-7-10(11)12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYEMNJMSULGQRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060552 | |

| Record name | 2(1H)-Quinolinone, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

606-43-9 | |

| Record name | 1-Methyl-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-2-quinolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-2-quinolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04580 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Methyl-2-quinolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5873 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(1H)-Quinolinone, 1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2(1H)-Quinolinone, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-2(1H)-quinolinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYL-2-QUINOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQ470VV48X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 1-Methyl-2-quinolone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-quinolone, a heterocyclic organic compound, is a derivative of 2-quinolone with a methyl group substitution on the nitrogen atom. The quinolone scaffold is of significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives, most notably as antibacterial agents.[1] This technical guide provides a comprehensive overview of the fundamental physicochemical properties of this compound, detailed experimental protocols for its characterization, and a summary of its known biological activities and mechanism of action.

Physicochemical Properties

The core physicochemical properties of this compound are summarized in the tables below, providing a ready reference for laboratory use.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₉NO | [2] |

| Molecular Weight | 159.18 g/mol | [2] |

| Appearance | Solid | [3] |

| Melting Point | 74 °C | [2] |

| Boiling Point | 325 °C | [2] |

| Solubility | 14300 mg/L (at 25 °C) | [2] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Key Data Points | Reference(s) |

| ¹H NMR | See detailed spectrum analysis in Section 4.2.1 | [4] |

| ¹³C NMR | See detailed spectrum analysis in Section 4.2.2 | [5] |

| Infrared (IR) Spectroscopy | See detailed spectrum analysis in Section 4.2.3 | [4] |

| Mass Spectrometry (MS) | Molecular Ion (M+) peak, fragmentation pattern | [6] |

Synthesis of this compound

A common and effective method for the synthesis of this compound (also referred to as MeQone) involves a one-pot reaction starting from quinoline. This process includes the methylation of quinoline followed by oxidation.[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound.

Synthesis from Quinoline

Principle: This one-pot synthesis involves the quaternization of the nitrogen atom in quinoline using a methylating agent, followed by oxidation under alkaline conditions to yield the 2-quinolone derivative.[7]

Materials:

-

Quinoline

-

Dimethyl sulfate

-

Potassium ferricyanide(III)

-

Sodium hydroxide (or other suitable base)

-

Appropriate organic solvent (e.g., acetone)

-

Water

Procedure:

-

Dissolve quinoline in a suitable organic solvent in a reaction flask.

-

Slowly add dimethyl sulfate to the solution at room temperature with stirring. The reaction is exothermic, and the temperature should be monitored.

-

After the methylation is complete (as monitored by TLC), prepare an aqueous solution of potassium ferricyanide(III) and a suitable base (e.g., sodium hydroxide).

-

Add the alkaline potassium ferricyanide(III) solution to the reaction mixture.

-

Heat the mixture and maintain it at reflux for a specified period, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform a work-up procedure, which typically involves extraction with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by a suitable method, such as column chromatography on silica gel or recrystallization.

Spectroscopic Characterization

Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule by analyzing the magnetic properties of atomic nuclei.

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-25 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[2]

Data Acquisition (General Parameters):

-

Instrument: A standard NMR spectrometer (e.g., 400 MHz).

-

¹H NMR:

-

Pulse Sequence: Standard single-pulse.

-

Number of Scans: 16-64.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Sequence: Proton-decoupled.

-

Number of Scans: 1024-4096 (or more for higher resolution).

-

Relaxation Delay (d1): 2-5 seconds.

-

Data Processing and Interpretation:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and apply baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts (δ), coupling constants (J), and multiplicities to elucidate the structure.

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. This provides information about the functional groups present.

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Place the mixture into a pellet-forming die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

Data Interpretation:

-

Identify characteristic absorption bands corresponding to the functional groups in this compound. Key expected peaks include C=O stretching, C=C aromatic stretching, and C-H stretching vibrations.

Principle: Mass spectrometry ionizes molecules and separates them based on their mass-to-charge ratio (m/z), providing information about the molecular weight and fragmentation pattern.

Sample Preparation:

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Further dilute the solution to a final concentration suitable for the instrument (typically in the µg/mL to ng/mL range).

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer.

-

Ionize the sample using a standard electron energy (typically 70 eV).

-

Scan a suitable mass range to detect the molecular ion and fragment ions.

Data Interpretation:

-

Identify the molecular ion peak (M⁺) which corresponds to the molecular weight of this compound (159.18).

-

Analyze the fragmentation pattern. A major fragment is often observed from the loss of a neutral molecule of carbon monoxide (CO, 28 mass units) from the molecular ion.[6]

Determination of Melting Point

Principle: The melting point is the temperature at which a solid turns into a liquid. For a pure crystalline solid, this occurs over a narrow range.

Procedure (Capillary Method):

-

Ensure the this compound sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample at a steady rate (e.g., 10-20 °C/min) for a preliminary measurement.

-

For an accurate measurement, repeat the process with a new sample, heating rapidly to about 15-20 °C below the approximate melting point, and then reduce the heating rate to 1-2 °C/min.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Solubility Determination

Principle: The equilibrium shake-flask method is a standard technique to determine the thermodynamic solubility of a compound in a given solvent.

Procedure:

-

Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Centrifugation followed by filtration through a 0.22 µm syringe filter is recommended.

-

Quantify the concentration of this compound in the clear filtrate using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Biological Activity and Mechanism of Action

Quinolones are a well-established class of antibacterial agents. Their primary mechanism of action involves the inhibition of essential bacterial enzymes responsible for DNA replication: DNA gyrase and topoisomerase IV.[8][9]

-

DNA Gyrase (a type II topoisomerase): This enzyme introduces negative supercoils into bacterial DNA, a process crucial for relieving torsional strain during DNA replication and transcription.

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of daughter chromosomes after replication.

Quinolones bind to the enzyme-DNA complex, stabilizing a transient state where the DNA is cleaved. This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately triggering cell death.[9] Mammalian cells possess a similar enzyme, topoisomerase II, but it is structurally different and less susceptible to inhibition by quinolones, which accounts for their selective toxicity towards bacteria.[8]

While the core mechanism of action is against bacterial topoisomerases, some derivatives of this compound have also demonstrated antimicrobial activity against Helicobacter pylori through the inhibition of respiration, suggesting alternative mechanisms may also be at play for certain structural analogs.[6]

Conclusion

This compound serves as a foundational structure in the development of new chemical entities with potential therapeutic applications. A thorough understanding of its basic properties and the methodologies for its synthesis and characterization are crucial for researchers in the field. The well-established antibacterial mechanism of the quinolone class provides a strong basis for further investigation and the design of novel derivatives with enhanced efficacy and specificity.

References

- 1. The Novel Quinolone CHM-1 Induces DNA Damage and Inhibits DNA Repair Gene Expressions in a Human Osterogenic Sarcoma Cell Line | Anticancer Research [ar.iiarjournals.org]

- 2. benchchem.com [benchchem.com]

- 3. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-METHYL-2-QUINOLINONE(606-43-9) 1H NMR spectrum [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. mdpi.com [mdpi.com]

- 8. [Mechanism of action of quinolones] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

1-Methyl-2-quinolone chemical structure and synthesis

An In-depth Technical Guide to 1-Methyl-2-quinolone: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

**1.0 Executive Summary

This compound, also known as N-methylcarbostyril, is a heterocyclic aromatic organic compound. It belongs to the quinolinone family, a class of structures that are considered "privileged" in medicinal chemistry due to their wide range of biological activities. The this compound scaffold is a core component in various synthetic and natural products, making its synthesis and functionalization a key focus for drug discovery and materials science. This document provides a comprehensive overview of its chemical structure, physical properties, spectroscopic data, and key synthetic methodologies.

**2.0 Chemical Structure and Properties

This compound is structurally characterized by a benzene ring fused to a pyridinone ring, with a methyl group attached to the nitrogen atom at position 1.

The connectivity of the core atoms can be visualized as a molecular graph.

**2.1 Physicochemical Properties

Quantitative physical and chemical data for this compound are summarized below.

| Property | Value | Source |

| Melting Point | 74 °C | [1] |

| Boiling Point | 325 °C | [1] |

| Water Solubility | 14,300 mg/L (at 25 °C) | [1] |

| LogP | 1.45 | [1] |

| InChI | InChI=1S/C10H9NO/c1-11-9-5-3-2-4-8(9)6-7-10(11)12/h2-7H,1H3 | [1][2][4] |

| SMILES | Cn1c2ccccc2ccc1=O | [2] |

**2.2 Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound.

| Data Type | Key Signals / Information | Source |

| ¹H NMR | Spectra available from multiple sources for reference. | [4] |

| ¹³C NMR | Spectra available from multiple sources for reference. | [4] |

| Mass Spec | Main library NIST Number: 243758. | [1] |

| IR | Spectra available from multiple sources for reference. | [4] |

**3.0 Synthesis of this compound and Derivatives

The synthesis of the this compound scaffold can be broadly categorized into two strategies: the construction of the heterocyclic ring system from acyclic precursors and the functionalization of a pre-existing quinolone core.

**3.1 Ring-Forming Syntheses

Modern synthetic methods often employ metal-catalyzed reactions to construct the quinolone core with high efficiency and control over substitution patterns.

-

Palladium-Catalyzed Reactions: A variety of Pd-catalyzed methods have been developed. These include tandem reactions such as Heck-cyclization, C-H bond activation followed by cyclization, and amination/aldol condensation cascades.[5][6] For instance, a cascade reaction involving C-H bond activation, C-C bond formation, and intramolecular cyclization can be used to synthesize quinolinone derivatives from simple anilines.[5][6]

-

Iridium-Catalyzed Synthesis: An iridium-catalyzed method has been reported for the synthesis of 3,4-disubstituted N-methyl-2-quinolones using N-methylarylcarbamoyl chlorides and internal alkynes.[5]

-

Metal-Free Annulation: Metal-free approaches, such as the [5 + 1] carbonylative annulation of 2-alkenylanilines with dioxazolones, provide a direct route to the quinolinone core.[6]

The general workflow for many ring-forming syntheses can be visualized as a multi-stage process.

**3.2 Functionalization of Quinolone Systems

An alternative approach involves modifying a pre-existing, highly functionalized quinolone. A notable example is the synthesis of unnatural this compound derivatives from 1-methyl-3,6,8-trinitro-2-quinolone (TNQ).[7][8] In this method, nucleophilic addition of enamines or ketones occurs at the 4-position, followed by elimination to introduce various acylmethyl groups.[7][8]

**4.0 Experimental Protocols

A detailed, step-by-step protocol for the synthesis of a key precursor, 4-Hydroxy-1-methyl-2-quinolone, is provided below as a representative example of quinolone synthesis.[9] This intermediate is widely used in the synthesis of more complex derivatives.[10][11]

Synthesis of 4-Hydroxy-1-methyl-2-quinolone from N-Methylanthranilic Acid

This two-step procedure involves the formation of an intermediate followed by cyclization.

Step 1: Intermediate Formation

-

Reactants: Dissolve N-methylanthranilic acid (500 mg, 3.3 mmol) in a 1:1 (v/v) mixture of acetic anhydride and acetic acid (8 mL).[9]

-

Reaction: Reflux the reaction solution for 3 hours.[9]

-

Work-up: Quench the reaction by the slow addition of ice water (10 mL).[9]

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL).[9]

-

Washing: Combine the organic layers and wash once with saturated brine (20 mL).[9]

-

Isolation: Evaporate the solvent under reduced pressure to obtain the resulting solid intermediate.[9]

Step 2: Cyclization and Purification

-

Cyclization: Dissolve the solid from Step 1 in ethanol containing a catalytic amount of sodium hydroxide (0.1 eq). Stir for 10 minutes.[9]

-

Solvent Removal: Evaporate the ethanol to dryness under reduced pressure.[9]

-

Purification: Purify the resulting crude product by column chromatography to yield the final product, 4-Hydroxy-1-methyl-1H-quinolin-2-one.[9]

Yield Data: A reported synthesis following a similar procedure obtained the final product with a 64% yield (597 mg).[9]

**5.0 Conclusion

This compound is a foundational structure in the development of pharmacologically active agents. Its synthesis is well-established through a variety of robust methods, including classical ring-forming reactions and modern metal-catalyzed cross-coupling and C-H activation strategies. The availability of detailed spectroscopic data and established experimental protocols for key derivatives facilitates further research and development in this area. This guide provides the core technical information required by professionals to engage with the chemistry of this important heterocyclic compound.

References

- 1. This compound | C10H9NO | CID 11820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. This compound [drugfuture.com]

- 4. 1-METHYL-2-QUINOLINONE(606-43-9) 1H NMR [m.chemicalbook.com]

- 5. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Quinolone synthesis [organic-chemistry.org]

- 7. Synthesis of Unnatural this compound Derivatives [jstage.jst.go.jp]

- 8. Synthesis of unnatural this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-HYDROXY-1-METHYL-2-QUINOLONE synthesis - chemicalbook [chemicalbook.com]

- 10. Synthesis of pyrano[3,2- c ]quinolones and furo[3,2- c ]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1 H )-one and pr ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03416F [pubs.rsc.org]

- 11. 4-HYDROXY-1-METHYL-2-QUINOLONE | 1677-46-9 [chemicalbook.com]

Unveiling Nature's Blueprint: A Technical Guide to the Natural Sources of 1-Methyl-2-quinolone Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-quinolone alkaloids represent a class of heterocyclic nitrogen-containing compounds that have garnered significant interest within the scientific community. Their diverse pharmacological activities, ranging from antimicrobial to cytotoxic, position them as promising scaffolds for drug discovery and development. This technical guide provides an in-depth exploration of the natural origins of these alkaloids, detailing their sources, quantitative yields, and the experimental methodologies for their isolation and characterization. Furthermore, this guide elucidates a key biosynthetic pathway and presents standardized experimental workflows through detailed diagrams, offering a comprehensive resource for researchers in natural product chemistry, pharmacology, and medicinal chemistry.

Natural Sources of this compound Alkaloids

This compound alkaloids are predominantly found in two major natural kingdoms: Plantae and Bacteria.

Plant Sources: The vast majority of plant-derived this compound alkaloids have been isolated from species belonging to the Rutaceae family, commonly known as the rue or citrus family. Genera within this family that are notable for producing these compounds include:

-

Tetradium (previously Evodia): The fruits of Tetradium ruticarpum (formerly Evodia rutaecarpa) are a particularly rich source of a variety of 1-methyl-2-alkyl-4(1H)-quinolones.[1][2]

-

Orixa : The leaves and stems of Orixa japonica have yielded several quinolone alkaloids, including those with a this compound core.[3][4]

-

Ruta : Ruta graveolens (common rue) is another member of the Rutaceae family from which quinolone alkaloids have been isolated.[5][6][7]

-

Glycosmis : Glycosmis pentaphylla has been a source of various alkaloids, including those with a quinolone structure.

-

Ravenia : Ravenia spectabilis has been shown to produce a new 2-quinolone alkaloid.[8]

Microbial Sources: Certain bacteria have also been identified as producers of quinolone alkaloids, although the 1-methylated forms are less common than other related structures. The primary microbial sources include:

-

Pseudomonas : Pseudomonas aeruginosa is a well-studied bacterium known to produce a wide array of 2-alkyl-4(1H)-quinolones, which play a role in quorum sensing.[9][10][11] While not always N-methylated, their biosynthetic pathways provide a valuable model for understanding the formation of the quinolone core.

-

Burkholderia : Some species of Burkholderia are also known to produce 2-alkyl-4-quinolones.[12]

Animal sources of this compound alkaloids are not well-documented in the current scientific literature.

Quantitative Data on this compound Alkaloids from Natural Sources

The yield of this compound alkaloids from natural sources can vary significantly depending on the species, the part of the organism used, geographical location, and the extraction method employed. The following table summarizes available quantitative data to facilitate comparison.

| Alkaloid Name | Natural Source | Plant/Microbe Part | Extraction Method | Yield | Reference |

| 1-methyl-2-nonyl-4(1H)-quinolinone | Evodia rutaecarpa | Fruits | n-hexane extraction | - | [2] |

| 1-methyl-2-(6Z)-6-undecenyl-4(1H)-quinolinone | Evodia rutaecarpa | Fruits | n-hexane extraction | - | [2] |

| 1-methyl-2-(4Z,7Z)-4,7-tridecadienyl-4(1H)-quinolinone | Evodia rutaecarpa | Fruits | n-hexane extraction | - | [2] |

| Evocarpine | Evodia rutaecarpa | Fruits | n-hexane extraction | - | [2] |

| 1-methyl-2-(6Z,9Z)-6,9-pentadecadienyl-4(1H)-quinolinone | Evodia rutaecarpa | Fruits | n-hexane extraction | - | [2] |

| Orixalone A | Orixa japonica | Stems | - | - | [3] |

| Orixalone B | Orixa japonica | Stems | - | - | [3] |

| Orixalone C | Orixa japonica | Stems | - | - | [3] |

| Orixalone D | Orixa japonica | Stems | - | - | [3] |

| 1-methyl-2-[6'-(3'',4''-methylenedioxyphenyl)hexyl]-4-quinolone | Ruta graveolens | Leaves | Ethyl acetate extraction | - | [13] |

| 2-Heptyl-4-quinolone | Pseudomonas aeruginosa | Culture | - | - | [10] |

| 2-Nonyl-4-quinolone | Pseudomonas aeruginosa | Culture | - | - | [10] |

| 2-Undecyl-4-quinolone | Pseudomonas aeruginosa | Culture | - | - | [10] |

| 2-Undecen-1′-yl-4-quinolone | Pseudomonas aeruginosa | Culture | - | - | [10] |

Note: Quantitative yield data for many specific this compound alkaloids is not always reported in the literature, with many studies focusing on structural elucidation and bioactivity.

Experimental Protocols

Protocol 1: Extraction and Isolation of Quinolone Alkaloids from Ruta graveolens Leaves

This protocol is adapted from methodologies described for the isolation of alkaloids from Ruta graveolens.[5][6][7]

1. Plant Material Preparation:

- Collect fresh leaves of Ruta graveolens.

- Air-dry the leaves in a well-ventilated area, protected from direct sunlight, until they are brittle.

- Grind the dried leaves into a fine powder using a mechanical grinder.

2. Extraction:

- Macerate the powdered leaves in 95% ethanol at room temperature for 72 hours, with occasional shaking.

- Filter the extract through Whatman No. 1 filter paper.

- Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude ethanolic extract.

3. Liquid-Liquid Partitioning:

- Suspend the crude ethanolic extract in a mixture of methanol and water (1:3, v/v).

- Perform sequential liquid-liquid partitioning with n-hexane, followed by dichloromethane.

- Separate the layers using a separatory funnel and collect the dichloromethane fraction, which will contain the alkaloids.

- Evaporate the dichloromethane fraction to dryness.

4. Chromatographic Separation:

- Subject the dried dichloromethane fraction to column chromatography on silica gel (70-230 mesh).

- Elute the column with a gradient of n-hexane, dichloromethane, and methanol of increasing polarity.

- Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1) and visualizing under UV light (254 nm and 365 nm) and with Dragendorff's reagent.

- Pool fractions containing similar compounds and concentrate them.

5. Purification:

- Subject the semi-purified fractions to further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase gradient of acetonitrile and water.

6. Structure Elucidation:

- Characterize the purified compounds using spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry (MS).

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of Alkaloids

This protocol provides a general framework for the quantitative analysis of this compound alkaloids in plant extracts.[14][15][16][17]

1. Standard Preparation:

- Accurately weigh a known amount of the purified this compound alkaloid standard.

- Dissolve the standard in HPLC-grade methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).

- Prepare a series of working standard solutions of different concentrations by diluting the stock solution with the mobile phase.

2. Sample Preparation:

- Accurately weigh a known amount of the dried plant extract.

- Dissolve the extract in a known volume of HPLC-grade methanol.

- Filter the solution through a 0.45 µm syringe filter before injection.

3. HPLC Conditions:

- HPLC System: A standard HPLC system equipped with a UV detector.

- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

- Mobile Phase: A gradient of acetonitrile (A) and water (B), both containing 0.1% formic acid. The gradient can be optimized as follows: 0-20 min, 10-90% A; 20-25 min, 90% A; 25-30 min, 90-10% A.

- Flow Rate: 1.0 mL/min.

- Injection Volume: 10-20 µL.

- Detection Wavelength: Determined by the UV maximum of the specific alkaloid (typically between 230-350 nm).

- Column Temperature: 25-30°C.

4. Calibration and Quantification:

- Inject the working standard solutions to construct a calibration curve by plotting the peak area against the concentration.

- Inject the sample solution and record the peak area of the target alkaloid.

- Calculate the concentration of the alkaloid in the sample using the regression equation from the calibration curve.

Signaling Pathways and Experimental Workflows

Biosynthetic Pathway of 2-Alkyl-4(1H)-quinolones in Pseudomonas aeruginosa

The biosynthesis of 2-alkyl-4(1H)-quinolones (AQs) in Pseudomonas aeruginosa is a well-studied pathway that serves as an excellent model for understanding the formation of the quinolone core. The pathway begins with anthranilic acid, a derivative of the shikimate pathway. While this pathway describes the formation of 2-alkyl-4(1H)-quinolones, the N-methylation to form 1-methyl-2-quinolones would be a subsequent enzymatic step, likely involving an N-methyltransferase.

Caption: Biosynthesis of 2-Alkyl-4(1H)-quinolones in P. aeruginosa.

Experimental Workflow for Isolation of Alkaloids from Plant Material

The following diagram illustrates a typical workflow for the isolation and characterization of alkaloids from a plant source.

Caption: General workflow for plant-derived alkaloid isolation.

Experimental Workflow for Isolation of Natural Products from Microbial Culture

This diagram outlines the general procedure for isolating bioactive compounds from a microbial fermentation broth.

Caption: Workflow for microbial natural product isolation.

Conclusion

This compound alkaloids are valuable natural products with significant potential in drug development. Their primary natural sources are concentrated in the Rutaceae plant family and certain bacterial genera. This technical guide has provided a comprehensive overview of these sources, along with quantitative data and detailed experimental protocols for their extraction, isolation, and quantification. The elucidation of biosynthetic pathways, such as the one presented for Pseudomonas aeruginosa, offers insights into the formation of these complex molecules and opens avenues for synthetic biology approaches to their production. The standardized workflows presented herein provide a roadmap for the systematic investigation of these and other natural products. It is anticipated that this guide will serve as a valuable resource for researchers dedicated to harnessing the chemical diversity of nature for the advancement of science and medicine.

References

- 1. New cytotoxic quinolone alkaloids from fruits of Evodia rutaecarpa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinolone alkaloids with antibacterial and cytotoxic activities from the fruits of Evodia rutaecarpa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinolone alkaloids with nitric oxide production inhibitory activity from Orixa japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New quinoline alkaloids from the leaves and stems of Orixa japonica, orijanone, isopteleflorine and 3'-O-methylorixine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of Alkaloids Isolated from Ruta graveolens as Photosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. quora.com [quora.com]

- 7. scielo.br [scielo.br]

- 8. Isolation of a new iso-quinoline alkaloid and cytotoxicity studies of pure compounds and crude extracts of Ravenia spectabilis engl - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Attempted Synthesis of the Pseudomonas aeruginosa Metabolite 2-Benzyl-4(1H)-quinolone and Formation of 3-Methylamino-2-(2-nitrobenzoyl)-4H-naphthalen-1-one as an Unexpected Product | MDPI [mdpi.com]

- 10. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 11. Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. d-nb.info [d-nb.info]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CN103808828A - HPLC (High Performance Liquid Chromatography) method for measuring content of main alkaloid in peruvian bark - Google Patents [patents.google.com]

- 17. scribd.com [scribd.com]

The Discovery and Isolation of 1-Methyl-2-quinolone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-methyl-2-quinolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. These derivatives have garnered significant interest for their potential as therapeutic agents, particularly in oncology and infectious diseases. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound derivatives. It details experimental protocols for their synthesis and purification, presents quantitative data on their biological activities, and visualizes key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the exploration and development of this important class of compounds.

Introduction

This compound, also known as N-methyl-2-quinolone, is a heterocyclic aromatic compound that serves as a fundamental building block for a diverse range of alkaloids and synthetic molecules.[1] Naturally occurring this compound derivatives are predominantly found in plants of the Rutaceae family, such as in the genera Evodia and Tetradium.[2][3] The synthetic versatility of the quinolone ring has led to the development of a vast library of "unnatural" derivatives with tailored pharmacological properties.[1][4]

The biological significance of these compounds is vast, with reported activities including anticancer, antibacterial, antiviral, and anti-inflammatory effects.[5][6][7] Their mechanisms of action are often multifaceted, involving the modulation of key cellular processes and signaling pathways, such as the Hedgehog signaling pathway and the inhibition of topoisomerase enzymes.[8][9] This guide will delve into the technical aspects of discovering and isolating these promising derivatives.

Synthesis of this compound Derivatives

The synthesis of the this compound core and its derivatives can be achieved through various strategies, including multi-component reactions and functionalization of a pre-existing quinolone scaffold.

Ugi-Knoevenagel Three- and Four-Component Reactions

A powerful one-pot method for synthesizing polysubstituted quinolin-2(1H)-ones involves a sequential Ugi and Knoevenagel condensation. This approach offers high efficiency and atom economy.

Experimental Protocol: Ugi/Knoevenagel One-Pot Synthesis [1]

-

Ugi Reaction: In a round-bottom flask, dissolve 2-acylaniline (1.0 mmol) and an appropriate aldehyde (1.0 mmol) in methanol (5 mL).

-

To this solution, add an isocyanide (1.0 mmol) and (carboxymethyl)(dimethyl)sulfonium bromide (1.0 mmol).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Cyclization: Upon completion of the Ugi reaction, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 mmol) to the reaction mixture.

-

Heat the mixture to reflux for 6-12 hours.

-

Work-up and Purification: After cooling, remove the solvent under reduced pressure.

-

Purify the resulting residue by column chromatography on silica gel to obtain the desired polysubstituted quinolin-2(1H)-one.

Synthesis of 4-Acylmethyl-1-methyl-6,8-dinitro-2-quinolones

The functionalization of a pre-existing activated quinolone core is another common strategy. For instance, 1-methyl-3,6,8-trinitro-2-quinolone (TNQ) can be used as a starting material to introduce various side chains.[10]

Experimental Protocol: Synthesis from TNQ [10]

-

Reaction Setup: In a suitable flask, treat 1-methyl-3,6,8-trinitro-2-quinolone (TNQ) with an enamine or a ketone in the presence of triethylamine.

-

Reaction Conditions: Allow the nucleophilic addition to occur at the 4-position.

-

Hydrolysis and Elimination: Subsequent hydrolysis of the enamine moiety followed by the elimination of nitrous acid yields the 4-acylmethyl-1-methyl-6,8-dinitro-2-quinolones.

-

Purification: Purify the product using standard chromatographic techniques.

Isolation from Natural Sources

Several this compound alkaloids have been isolated from plant sources. High-speed counter-current chromatography (HSCCC) has proven to be an effective technique for their separation and purification.

Experimental Protocol: Isolation of Quinolone Alkaloids from Tetradium ruticarpum using HSCCC [2]

-

Extraction: Extract the dried and powdered fruits of Tetradium ruticarpum with a suitable solvent (e.g., methanol or ethanol) to obtain a crude extract.

-

Pre-purification: Subject the crude extract to preliminary fractionation using techniques like column chromatography to enrich the quinolone alkaloid fraction.

-

HSCCC Separation:

-

Apparatus: Utilize a preparative high-speed counter-current chromatograph.

-

Solvent System: Prepare a two-phase solvent system composed of hexane-ethyl acetate-methanol-water (5:2:5:3, v/v/v/v).

-

Procedure:

-

Fill the multilayer column entirely with the upper phase as the stationary phase.

-

Pump the lower phase as the mobile phase at a flow rate of 4 mL/min while rotating the apparatus at 815 rpm.

-

After establishing hydrodynamic equilibrium, inject the enriched quinolone alkaloid sample.

-

Collect fractions based on the elution profile monitored by a UV detector at 239 nm.

-

-

-

Purification and Identification: Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to determine their purity. Characterize the pure compounds using spectroscopic methods such as NMR and mass spectrometry.

Purification Techniques

Column Chromatography

Silica gel column chromatography is a standard method for the purification of quinolone alkaloids. The choice of the mobile phase is crucial for achieving good separation.[11][12]

General Protocol for Silica Gel Column Chromatography [11]

-

Stationary Phase: Use silica gel (e.g., 200-300 mesh) as the stationary phase.

-

Column Packing: Pack the column with a slurry of silica gel in a non-polar solvent.

-

Sample Loading: Dissolve the crude mixture in a minimal amount of a suitable solvent and load it onto the top of the column.

-

Elution: Begin elution with a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture) and gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate, then methanol). A common gradient elution might involve mixtures of chloroform and methanol.[11]

-

Fraction Collection: Collect fractions and monitor their composition by TLC.

-

Isolation: Combine the fractions containing the pure compound and evaporate the solvent.

Preparative High-Performance Liquid Chromatography (HPLC)

For high-purity isolation, preparative reversed-phase HPLC (RP-HPLC) is often employed.

General Protocol for Preparative RP-HPLC

-

Column: Use a preparative C18 reversed-phase column.

-

Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and water, often with an additive like 0.1% formic acid or trifluoroacetic acid to improve peak shape.[13]

-

Sample Preparation: Dissolve the sample in a suitable solvent, preferably the initial mobile phase composition.

-

Injection and Fraction Collection: Inject the sample onto the column and collect the fractions corresponding to the peak of the target compound.

-

Post-Purification: Combine the pure fractions, remove the organic solvent under reduced pressure, and lyophilize the remaining aqueous solution to obtain the purified compound.

Data Presentation

Table 1: Synthesis Yields of Selected this compound Derivatives

| Compound | Starting Materials | Reaction Type | Yield (%) | Reference |

| 4-Hydroxy-1-methyl-2-quinolone | N-methylaminobenzoic acid, acetic anhydride, acetic acid | Cyclization | 64 | [9] |

| 1-Benzyl-4-hydroxy-7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione | β-enaminone, diethyl malonate | Microwave-assisted cyclization | 69 | [1] |

| 4-Hydroxy-1-(4-nitrophenyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione | β-enaminone, diethyl malonate | Microwave-assisted cyclization | 51 | [1] |

| 4-Carbomethoxy-2-quinolones | 2-Iodoanilines, dimethyl maleate | Heck reaction/Cyclization | 30-72 | [14] |

Table 2: Isolation of this compound Alkaloids from Tetradium ruticarpum[2]

| Compound | Amount Isolated (mg) from 1.1 g crude alkaloids |

| 1-methyl-2-((6Z,9Z)-pentadecadienyl)-4(1H)-quinolone | 8.4 |

| Dihydroevocarpine (1-methyl-2-tridecyl-4(1H)-quinolone) | 27.0 |

| 1-methyl-2-pentadecyl-4(1H)-quinolone | 18.8 |

| 1-methyl-2-undecylquinolin-4(1H)-one | 13.7 |

| (Z)-1-methyl-2-(tridec-5-en-1-yl) quinolin-4(1H)-one | 14.0 |

| 1-methyl-2-nonylquinolin-4(1H)-one | 15.1 |

Table 3: Anticancer Activity of Selected Quinolone Derivatives (IC50 Values)

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(3-cyano-2-oxo-4-phenylquinolin-1(2H)-yl)-2-(1-methyl-1H-indol-3-yl)-N-(pentan-2-yl)acetamide | Shh-LIGHT2 (Hedgehog pathway) | 11.6 | [15] |

| 2-(3-cyano-2-oxo-4-phenylquinolin-1(2H)-yl)-2-(5-methyl-1H-indol-3-yl)-N-(pentan-2-yl)acetamide | Shh-LIGHT2 (Hedgehog pathway) | 2.9 | [15] |

| Ethyl (2-(3-cyano-2-oxo-4-phenylquinolin-1(2H)-yl)-2-(5-methyl-1H-indol-3-yl)acetyl)glycinate | Shh-LIGHT2 (Hedgehog pathway) | 3.1 | [15] |

| 3-(4-Ethylphenyl)-1-(4-methoxybenzyl)-6-nitro-2-p-tolylquinolin-4(1H)-one | MCF-7 (Breast Cancer) | Not specified, but showed max inhibitory activity | [16] |

| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Breast Cancer) | Not specified, but showed 82.9% reduction in growth | [16] |

Table 4: Spectroscopic Data for a Representative this compound Derivative

Compound: 1-Methyl-2-undecyl-4(1H)-quinolone

| Spectroscopic Data | Values | Reference |

| ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | 7.37-7.29 (m, 5H), 7.24-7.03 (m, 9H), 6.56 (s, 1H), 5.10 (s, 2H), 5.04 (s, 4H), 4.87 (s, 2H), 4.61-4.65 (m, 4H), 2.92 (br, 1H), 2.10 (s, 3H) | [9] |

| ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) | 168.38, 157.50, 154.73, 142.65, 141.09, 136.92, 136.65, 136.58, 136.53, 135.69, 128.68, 128.61, 127.98, 127.16, 126.96, 126.45, 122.87, 121.45, 119.56, 115.49, 99.55, 77.07, 64.71, 53.41, 51.97, 23.29 | [9] |

| Mass Spectrum (ESI-MS) m/z | [M+H]⁺, [M+H-H₂O]⁺, [M+H-CO]⁺, [M+H-H₂O-CO]⁺ | [17] |

Signaling Pathways and Mechanisms of Action

Inhibition of the Hedgehog Signaling Pathway

Certain quinolone-2(1H)-ones have been identified as inhibitors of the Hedgehog signaling pathway (HSP), which is aberrantly activated in several cancers. These compounds act by down-regulating the expression of the Gli family of transcription factors.[6][15]

Caption: Inhibition of the Hedgehog signaling pathway by quinolone derivatives.

Inhibition of Topoisomerase II

Fluoroquinolone derivatives exert their antibacterial and some of their anticancer effects by targeting type II topoisomerases, such as DNA gyrase and topoisomerase IV. They stabilize the covalent complex between the enzyme and the cleaved DNA, leading to double-strand breaks and ultimately cell death.[5][9][15]

Caption: Mechanism of Topoisomerase II inhibition by fluoroquinolones.

Experimental Workflows

Workflow for Isolation and Purification from Natural Sources

Caption: General workflow for the isolation of this compound derivatives.

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel bioactive compounds. The synthetic and isolation methodologies outlined in this guide provide a robust framework for researchers to access and explore this chemical space. The diverse biological activities, coupled with an increasing understanding of their mechanisms of action, underscore the therapeutic potential of these derivatives. Further research into structure-activity relationships and the development of more efficient and greener synthetic and purification protocols will undoubtedly pave the way for the next generation of this compound-based drugs.

References

- 1. benchchem.com [benchchem.com]

- 2. One-pot and divergent synthesis of polysubstituted quinolin-2(1H)-ones and oxireno[2,3-c]quinolin-2(1aH,3H,7bH)-ones via sequential Ugi/Knoevenagel condensation/hydrolysis and Ugi/Corey–Chaykovsky epoxidation reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. researchprofiles.canberra.edu.au [researchprofiles.canberra.edu.au]

- 4. Investigation of the one-pot synthesis of quinolin-2-(1H)-ones and the discovery of a variation of the three-component Ugi reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Quinolone-1-(2H)-ones as hedgehog signalling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Research Progress on the Separation of Alkaloids from Chinese Medicines by Column Chromatography [scirp.org]

- 8. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pstorage-tf-iopjsd8797887.s3.amazonaws.com [pstorage-tf-iopjsd8797887.s3.amazonaws.com]

- 10. lcms.cz [lcms.cz]

- 11. scielo.br [scielo.br]

- 12. column-chromatography.com [column-chromatography.com]

- 13. benchchem.com [benchchem.com]

- 14. 4-Quinolone synthesis [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. openarchive.ki.se [openarchive.ki.se]

- 17. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Methyl-2-quinolone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-quinolone, a heterocyclic aromatic organic compound, is a derivative of 2-quinolone, a core structure found in numerous natural products and pharmacologically active molecules.[1] Its chemical framework is a subject of interest in medicinal chemistry due to the diverse biological activities exhibited by quinolone derivatives, ranging from antibacterial to anticancer and anti-inflammatory properties.[2][3] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with detailed experimental protocols for their determination and characterization.

Core Physical and Chemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quantitative basis for its handling, formulation, and application in research and development.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO | [4][5] |

| Molecular Weight | 159.18 g/mol | [4][5] |

| Melting Point | 74 °C | [6] |

| Boiling Point | 325 °C | [6] |

| Solubility in Water | 14300 mg/L (at 25 °C) | [6] |

| logP (Octanol-Water Partition Coefficient) | 1.45 | [6] |

| pKa | Data not explicitly available |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. The following table summarizes key spectral data.

| Spectroscopic Technique | Key Data and Observations | Reference |

| ¹H NMR | Spectra available, showing characteristic peaks for the methyl and aromatic protons. | [6][7] |

| ¹³C NMR | Spectra available, confirming the carbon skeleton of the molecule. | [6] |

| Infrared (IR) Spectroscopy | FTIR spectra available, showing characteristic absorption bands for the carbonyl and aromatic C-H bonds. | [6] |

| Mass Spectrometry (MS) | GC-MS data available, with a top peak at m/z 159, corresponding to the molecular ion. | [6][8] |

| UV-Vis Spectroscopy | UV-Vis spectral data can be obtained to identify chromophores within the molecule. | [9] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

While various methods exist for the synthesis of quinolone derivatives, a common approach involves the alkylation of the parent 2-quinolone. The following is a generalized protocol.

Materials:

-

2-quinolone

-

Methylating agent (e.g., iodomethane, dimethyl sulfate)

-

Base (e.g., sodium hydride, potassium carbonate)

-

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), acetone)

-

Deionized water

-

Organic extraction solvent (e.g., ethyl acetate, dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-quinolone in the appropriate anhydrous solvent.

-

Add the base portion-wise to the solution at a controlled temperature (e.g., 0 °C).

-

Stir the mixture for a designated period to allow for the formation of the corresponding anion.

-

Slowly add the methylating agent to the reaction mixture.

-

Allow the reaction to proceed at room temperature or with gentle heating, monitoring its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding water.

-

Extract the aqueous mixture with an organic solvent.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by a suitable method such as column chromatography or recrystallization.

Melting Point Determination

The melting point is a critical physical property for identifying and assessing the purity of a solid compound.

Materials:

-

This compound sample

-

Capillary tubes

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube by tapping the open end of the tube into the sample and then tapping the sealed end on a hard surface to compact the solid. The packed sample height should be 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point (74 °C).

-

Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has completely melted (the end of the melting range).

-

For a pure compound, the melting range should be narrow (typically 0.5-2 °C). A broad melting range may indicate the presence of impurities.[10]

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer

-

Constant temperature bath or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm)

-

Analytical balance

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial and place it in a constant temperature bath on an orbital shaker or with a magnetic stirrer.

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

-

Quantify the concentration of this compound in the filtrate using a pre-calibrated analytical method (e.g., UV-Vis spectroscopy at the λmax of the compound or HPLC).

-

The determined concentration represents the equilibrium solubility of this compound in the tested solvent at that specific temperature.

Biological Activity and Signaling Pathways

The broader class of quinolones is well-known for its antibacterial activity, which is primarily achieved through the inhibition of bacterial DNA gyrase and topoisomerase IV.[11][12][13] These enzymes are essential for DNA replication, transcription, and repair in bacteria. By targeting these enzymes, quinolones induce the fragmentation of the bacterial chromosome, leading to cell death.[13]

While specific signaling pathway involvement for this compound is not extensively documented in publicly available literature, some studies on related quinolone-2(1H)-ones have shown them to be inhibitors of the Hedgehog Signaling Pathway (HSP). The Hedgehog pathway is a crucial signaling cascade in embryonic development and has been implicated in the formation and progression of certain cancers in adults. Inhibition of this pathway is a promising strategy for cancer therapy.

Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound.

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of this compound. The tabulated data and detailed experimental protocols offer a practical resource for researchers engaged in the synthesis, characterization, and application of this compound. While the specific biological signaling pathways of this compound remain an area for further investigation, its structural relationship to a class of compounds with known potent bioactivities underscores its potential as a scaffold for the development of new therapeutic agents.

References

- 1. Interference with Pseudomonas quinolone signal synthesis inhibits virulence factor expression by Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. New experimental techniques for organic synthesis [manufacturingchemist.com]

- 5. 4-HYDROXY-1-METHYL-2-QUINOLONE synthesis - chemicalbook [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. Quinolone signaling in the cell-to-cell communication system of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Nonantibiotic Effects of Fluoroquinolones in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1-Methyl-2-quinolone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-Methyl-2-quinolone (also known as N-Methylcarbostyril), a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols for data acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.68 | d | 1H | H-4 |

| 7.56 | ddd | 1H | H-7 |

| 7.43 | d | 1H | H-5 |

| 7.21 | ddd | 1H | H-6 |

| 7.13 | d | 1H | H-8 |

| 6.64 | d | 1H | H-3 |

| 3.67 | s | 3H | N-CH₃ |

Solvent: CDCl₃. Instrument: Varian A-60D or equivalent.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 162.3 | C=O (C-2) |

| 140.8 | C-8a |

| 139.1 | C-4 |

| 130.4 | C-7 |

| 128.1 | C-5 |

| 122.0 | C-6 |

| 121.6 | C-3 |

| 115.5 | C-4a |

| 114.1 | C-8 |

| 29.4 | N-CH₃ |

Solvent: CDCl₃. Source of Sample: Aldrich Chemical Company, Inc., Milwaukee, Wisconsin.[1]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| 3050-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Alkane (CH₃) |

| 1660-1640 | C=O stretch | Amide (Lactam) |

| 1600-1450 | C=C stretch | Aromatic |

Technique: Capillary Cell: Melt.[1]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 159 | [M]⁺ (Molecular Ion) |

| 130 | [M-CO-H]⁺ |

| 131 | [M-CO]⁺ |

Technique: Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Experimental Protocols

The following are generalized yet detailed protocols for acquiring the spectroscopic data presented above. These may be adapted based on the specific instrumentation available.

NMR Spectroscopy

2.1.1. Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Use a high-purity deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

-

Transfer: Using a Pasteur pipette, transfer the clear solution into a standard 5 mm NMR tube.

2.1.2. ¹H NMR Data Acquisition

-

Instrument: A 300 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans (NS): 16 to 64 scans.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 2-4 seconds.

-

Spectral Width (SW): 0-12 ppm.

-

Referencing: Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

2.1.3. ¹³C NMR Data Acquisition

-

Instrument: A 75 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans (NS): 1024 to 4096 scans, or more, may be necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay (D1): 2-5 seconds.

-

Spectral Width (SW): 0-200 ppm.

-

Referencing: Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).

2.1.4. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to achieve a flat baseline.

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Peak Picking: Identify and label the chemical shifts of all significant peaks.

FT-IR Spectroscopy

2.2.1. Sample Preparation (Thin Solid Film Method)

-

Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like dichloromethane or acetone.

-

Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

2.2.2. Data Acquisition

-

Background Scan: Place the clean, empty salt plate (or the plate with the pure solvent film if a solution is used) in the spectrometer and run a background scan. This will be subtracted from the sample spectrum to remove atmospheric and solvent absorptions.

-

Sample Scan: Place the salt plate with the sample film in the spectrometer and acquire the infrared spectrum.

-

Data Collection: Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Mass Spectrometry

2.3.1. Sample Preparation for GC-MS

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or ethyl acetate.

-

If necessary, filter the solution to remove any particulate matter.

-

Transfer the solution to an autosampler vial.

2.3.2. Data Acquisition (Electron Ionization - EI)

-

Injection: Inject a small volume (typically 1 µL) of the sample solution into the gas chromatograph.

-

Chromatographic Separation: The sample is vaporized and separated on a capillary column (e.g., a nonpolar column like DB-5). The oven temperature program is designed to ensure good separation of the analyte from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with a high-energy electron beam (typically 70 eV) to generate a molecular ion and various fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Workflow and Synthesis

General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of an organic compound like this compound.

Caption: A generalized workflow for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

This compound can be synthesized from quinoline. The process involves the methylation of the nitrogen atom in the quinoline ring, followed by oxidation.

Caption: Reaction scheme for the synthesis of this compound from quinoline.

References

A Technical Guide to the Biological Activities of Naturally Occurring 1-Methyl-2-quinolones

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naturally occurring 1-methyl-2-quinolone derivatives, fundamental structures within the quinoline alkaloids, are predominantly isolated from plants of the Rutaceae family.[1] These compounds have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. This technical guide provides an in-depth overview of the anticancer, antimicrobial, and anti-inflammatory properties of these molecules. It summarizes key quantitative data, details common experimental protocols for activity assessment, and visualizes the underlying molecular mechanisms and workflows. The aim is to furnish researchers and drug development professionals with a comprehensive resource to facilitate further investigation and therapeutic application of this promising class of natural products.

Anticancer Activity

A significant body of research has highlighted the potential of quinolone derivatives as anticancer agents.[2][3][4][5][6] Their cytotoxic effects are often attributed to the inhibition of essential cellular machinery, such as topoisomerase enzymes, and the modulation of key signaling pathways.[2][5]

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound analogs and related derivatives has been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key metric of potency, is summarized below.

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound |

| Ciprofloxacin Derivative 4b | T-24 (Bladder) | 1.69 | Doxorubicin, Cisplatin |

| Ciprofloxacin Derivative 4c | PC-3 (Prostate) | 2.15 | Doxorubicin, Cisplatin |

| Ciprofloxacin Derivative 5a | SW480 (Colon) | 3.36 | Doxorubicin, Cisplatin |

| 1-Amino-7,8-dihydroxy-4-methylquinolin-2(1H)-one Derivative (5a) | HCT-116 (Colon) | 1.89 | Staurosporine |

| Quinolone-2-(1H)-one (Compound 23) | Shh-LIGHT2 (Hedgehog Pathway Reporter) | 2.9 | N/A |

| Quinolone-2-(1H)-one (Compound 24) | Shh-LIGHT2 (Hedgehog Pathway Reporter) | 3.1 | N/A |

| (E)-3-methyl-2-(2-octenyl)-4-quinolone | HeLa (Cervical) | 0.59 µg/mL | N/A |

Table 1: Summary of IC50 values for selected quinolone derivatives against various cancer cell lines. Data compiled from multiple sources.[2][7][8][9]

Mechanisms of Anticancer Action

1.2.1. Topoisomerase II Inhibition A primary mechanism for the anticancer activity of many quinolone-based compounds is the inhibition of human type II topoisomerases (Topo II).[2][5] These enzymes are crucial for managing DNA topology during replication and transcription. By stabilizing the Topo II-DNA cleavage complex, these compounds introduce double-strand breaks in DNA, which prevents DNA synthesis and ultimately leads to apoptotic cell death.[2][5]

1.2.2. Hedgehog Signaling Pathway (HSP) Inhibition Certain this compound derivatives have been identified as potent inhibitors of the Hedgehog signaling pathway (HSP).[8] This pathway is critical during embryonic development but its aberrant activation in adults is linked to the proliferation of various cancers. These compounds have been shown to down-regulate the expression of Gli, a key transcription factor in the HSP, thereby suppressing the pathway and inhibiting cancer cell growth.[8]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and determining the cytotoxic potential of a compound.[7]

-

Cell Seeding : Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment : Prepare serial dilutions of the this compound test compound in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known chemotherapeutic agent (e.g., Doxorubicin) as a positive control.[7]

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement : Gently shake the plate and measure the absorbance at 570 nm using a microplate reader.[7]

-

Data Analysis : Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and use a dose-response curve to determine the IC50 value.[7]

Antimicrobial Activity

Quinolones are renowned for their antimicrobial properties, forming the basis of many synthetic antibiotics.[10][11] Naturally occurring 1-methyl-2-quinolones also exhibit significant activity against a range of pathogens, including bacteria implicated in human diseases.

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference Compound |

| Evocarpine & related compounds | Helicobacter pylori | - | Not Specified |

| 4-hydroxy-3-iodo-quinol-2-one | MRSA (Hospital Isolate) | 0.097 | Vancomycin |

| Quinolone Derivative 8d | Staphylococcus aureus | 16 | Not Specified |

| Quinolone Derivative 8f | Staphylococcus aureus | 32 | Not Specified |

| Quinolone Derivative 21 | Clostridioides difficile | 0.125 - 1 | Not Specified |

| Quinolone Derivative 31 | Clostridioides difficile | 0.125 - 1 | Not Specified |

Table 2: Summary of MIC values for selected quinolone derivatives. Data compiled from multiple sources.[10][12][13]

Mechanism of Antimicrobial Action

The primary mechanism of antimicrobial action for quinolones is the inhibition of bacterial type IIA topoisomerases, specifically DNA gyrase and topoisomerase IV.[11][14][15]

-

DNA Gyrase : This enzyme introduces negative supercoils into bacterial DNA, a process essential for DNA replication and transcription. It is the primary target in many Gram-negative bacteria.[14][15]

-

Topoisomerase IV : This enzyme is crucial for decatenating replicated chromosomes, allowing for their segregation into daughter cells. It is the main target in many Gram-positive bacteria.[14][15]

By binding to the enzyme-DNA complex, quinolones stabilize a state where the DNA is cleaved, preventing re-ligation and leading to a bactericidal effect.[15]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.[16]

-

Inoculum Preparation : Culture the test bacterium (e.g., S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Dilution : In a 96-well microtiter plate, prepare two-fold serial dilutions of the this compound compound in MHB. The typical final volume in each well is 100 µL.

-

Inoculation : Add 100 µL of the standardized bacterial inoculum to each well containing the compound dilutions.

-

Controls : Include a positive control well (broth with inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.

-

Incubation : Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination : After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the first clear well).[16]

Anti-inflammatory Activity

Several quinoline derivatives have been explored as anti-inflammatory agents, targeting various pharmacological pathways involved in inflammation.[17][18][19] Their activity often involves the suppression of pro-inflammatory mediators.

Mechanisms of Anti-inflammatory Action